Oxysophocarpine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one |

InChI |

InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17?/m0/s1 |

InChI Key |

QMGGMESMCJCABO-LHDUFFHYSA-N |

SMILES |

C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-] |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2[N+](C1)(CCC4)[O-] |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-] |

Pictograms |

Irritant |

Synonyms |

oxysophocarpine sophocarpidine |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Oxysophocarpine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine, a quinolizidine alkaloid predominantly isolated from plants of the Sophora genus, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a detailed overview of the chemical structure, spectroscopic properties, and key biological functions of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering in-depth information on its mechanism of action, supported by quantitative data and detailed experimental protocols. The guide also includes visualizations of relevant signaling pathways to facilitate a deeper understanding of its molecular interactions.

Chemical Structure and Properties

This compound is characterized by a tetracyclic quinolizidine core structure. Its chemical identity is well-established through various analytical techniques.

| Identifier | Value |

| IUPAC Name | (4R,7aS,13aR,13bR,13cS)-2,3,6,7,7a,8,13,13a,13b,13c-decahydro-1H,5H,10H-dipyrido[2,1-f:3',2',1'-ij][1][2]naphthyridin-10-one, 4-oxide[1] |

| Molecular Formula | C₁₅H₂₂N₂O₂[1][3][4] |

| Molecular Weight | 262.35 g/mol [3][4] |

| CAS Number | 26904-64-3[1] |

| SMILES | C1CC2CN3C(CC=CC3=O)C4C2--INVALID-LINK--(CCC4)[O-] |

| InChI | InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17+/m0/s1[1][3] |

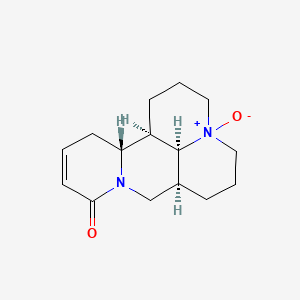

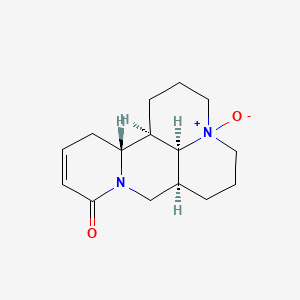

Image of the chemical structure of this compound:

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic methods.

Mass Spectrometry

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI-MS) is a common technique for the analysis of this compound. In positive ion mode, this compound is typically detected as its protonated molecule [M+H]⁺.

| Ion | m/z |

| [M+H]⁺ | 263 |

NMR Spectroscopy

Predicted ¹³C-NMR Chemical Shifts (H₂O, 101 MHz)

| Chemical Shift (ppm) |

| 168.1 |

| 147.2 |

| 124.7 |

| 71.8 |

| 69.9 |

| 60.5 |

| 59.9 |

| 53.0 |

| 37.1 |

| 31.0 |

| 28.5 |

| 26.1 |

| 22.0 |

| 20.8 |

| 18.7 |

Note: This is a predicted spectrum and may differ from experimental values.

Infrared (IR) Spectroscopy

Specific experimental FT-IR spectral data for this compound is not widely published. However, based on its chemical structure, the IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (amide) | 1650-1600 |

| C=C (alkene) | 1680-1620 |

| N-O (amine oxide) | 970-950 |

| C-N | 1350-1000 |

| C-H (sp² and sp³) | 3100-2850 |

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, including neuroprotective, anti-inflammatory, and anticancer activities.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various models of neuronal injury.[2][5][6][7] A key mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[8] This pathway is a critical cellular defense mechanism against oxidative stress.

Anti-inflammatory Effects

This compound exerts potent anti-inflammatory effects by modulating various inflammatory mediators. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The mechanism often involves the inhibition of key signaling pathways like the Toll-like receptor 2 (TLR2)/Myeloid differentiation primary response 88 (MyD88)/Src/Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The precise mechanisms are under investigation but are thought to involve the induction of apoptosis and inhibition of cell proliferation.

Table of IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HTB-26 | Breast Cancer | 10 - 50[3] |

| PC-3 | Pancreatic Cancer | 10 - 50[3] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50[3] |

| HCT116 | Colorectal Carcinoma | ~22.4[3] |

Experimental Protocols

Isolation of this compound from Sophora flavescens

This protocol outlines a general method for the extraction and isolation of alkaloids, including this compound, from the roots of Sophora flavescens.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Anticonvulsant and Neuroprotective Effects of this compound on Pilocarpine-Induced Convulsions in Adult Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of this compound on neonatal rat primary cultured hippocampal neurons injured by oxygen-glucose deprivation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Extraction, and Analysis of Oxysophocarpine from Sophora flavescens

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of oxysophocarpine, a quinolizidine alkaloid with significant pharmacological potential. It details its primary natural source, Sophora flavescens, established methodologies for its extraction and purification, and its interaction with key biological signaling pathways.

Natural Sources of this compound

This compound is a tetracyclic matrine-type alkaloid predominantly found in the plants of the Sophora genus.[1] The most significant and commercially utilized source is the dried root of Sophora flavescens Ait., a leguminous plant used for centuries in traditional Chinese medicine.[2][3] this compound is also present in other species such as Sophora alopecuroides.[4]

The concentration of this compound is highest in the roots of the plant.[5][6] Quantitative analysis of various batches of Sophora flavescens root extract has shown that the this compound content typically ranges from 1.30% to 2.59%.[7][8]

Table 1: this compound Content in Sophora flavescens Root

| Component | Plant Part | Reported Content (% w/w) | Reference |

|---|---|---|---|

| This compound | Root | 1.30% - 2.59% | [7][8] |

| Matrine | Root | 0.97% - 4.33% | [7][8] |

| Oxymatrine | Root | 3.87% - 11.1% |[7][8] |

Extraction Methodologies

The extraction of this compound from Sophora flavescens root material leverages modern techniques to improve efficiency and yield compared to traditional methods. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are two prominent and effective methods.[9][10]

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to rapidly heat the solvent and plant material, which accelerates the desorption and dissolution of target compounds from the plant matrix, leading to shorter extraction times and reduced solvent consumption.[9][11]

Experimental Protocol: Microwave-Assisted Extraction

-

Preparation of Plant Material: Dry the roots of Sophora flavescens at 60°C until a constant weight is achieved. Grind the dried roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

Solvent Selection: Prepare a 60% (v/v) aqueous ethanol solution.[9][12]

-

Extraction Parameters:

-

Microwave Irradiation:

-

Post-Extraction Processing:

-

After extraction, allow the vessel to cool to room temperature.

-

Filter the mixture (e.g., using Whatman No. 1 filter paper) to separate the extract from the solid plant residue.

-

Collect the filtrate (crude extract) for subsequent purification and analysis. Under these optimal conditions, the yield of the related alkaloid oxymatrine has been reported as 14.37 mg/g.[9][12]

-

Ultrasound-Assisted Extraction (UAE)

UAE employs acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and facilitating the release of intracellular contents. This method is known for its high efficiency, reduced processing time, and lower temperature requirements, which helps to prevent the degradation of thermolabile compounds.[10][13]

Experimental Protocol: Ultrasound-Assisted Extraction

-

Preparation of Plant Material: Prepare dried, powdered Sophora flavescens root as described for MAE.

-

Solvent Selection: Prepare an 80% (v/v) aqueous methanol or ethanol solution.[10][14][15]

-

Extraction Parameters:

-

Ultrasonic Treatment:

-

Post-Extraction Processing:

-

Filter the mixture to separate the crude extract from the solid residue.

-

Collect the filtrate for further processing.

-

Table 2: Comparison of Optimized Extraction Parameters for Alkaloids and Flavonoids from Sophora flavescens

| Parameter | Microwave-Assisted Extraction (MAE) for Oxymatrine | Ultrasound-Assisted Extraction (UAE) for Flavonoids |

|---|---|---|

| Solvent | 60% Ethanol | 80% Methanol |

| Liquid-to-Solid Ratio | 20:1 (mL/g) | 26:1 (mL/g) |

| Temperature | 50°C | 80°C |

| Time | 10 minutes | 30 minutes |

| Power/Frequency | 500 W | (Typically 20-40 kHz, power varies) |

| Reference |[9][12] |[10][14][15] |

Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for both the quantification and preparative purification of this compound from the crude extract.[8][16]

General Workflow for this compound Isolation

The overall process involves a series of steps from raw plant material to a purified compound suitable for research and development.

Experimental Protocol: Quantification by Analytical HPLC

-

Standard Preparation: Prepare a stock solution of purified this compound standard at a known concentration (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dilute the crude extract with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.[17]

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[16]

-

Mobile Phase: A mixture of methanol and a buffer (e.g., phosphate buffer). The exact ratio should be optimized to achieve good separation.[18]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Protocol: Purification by Preparative HPLC

-

Sample Preparation: Concentrate the crude extract using a rotary evaporator to remove the extraction solvent. Re-dissolve the residue in a small volume of the mobile phase.

-

Preparative HPLC Conditions:

-

Column: A larger-diameter C18 reverse-phase preparative column.[19]

-

Mobile Phase: Use an isocratic or gradient elution with solvents like acetonitrile/water or methanol/water to separate this compound from other alkaloids and impurities.

-

Flow Rate: Adjusted based on the column dimensions (typically higher than analytical scale).

-

Loading: Inject a larger volume of the concentrated extract.

-

-

Fraction Collection: Collect the eluent in fractions as the peaks are detected by the UV detector. Combine the fractions corresponding to the this compound peak.

-

Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified this compound. Confirm the purity using analytical HPLC.

Biological Activity and Signaling Pathways

This compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-viral effects.[3][5][20][21] These effects are mediated through its modulation of several key intracellular signaling pathways.

Inhibition of Pro-Inflammatory MAPK Signaling

This compound exerts neuroprotective and anti-inflammatory effects by down-regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][20] In response to inflammatory stimuli like ischemia, the MAPK cascades (ERK, JNK, and p38) are activated, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[20] this compound inhibits the phosphorylation of ERK, JNK, and p38, thereby suppressing the downstream expression of these inflammatory mediators.[2][4][20]

Activation of the Nrf2/HO-1 Antioxidant Pathway

This compound protects cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[5][22] Under normal conditions, Nrf2 is sequestered in the cytoplasm. In the presence of this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE).[3] This initiates the transcription of antioxidant enzymes, most notably HO-1, which helps to neutralize reactive oxygen species (ROS) and inhibit apoptosis.[5][22]

Furthermore, studies have shown that this compound can inhibit inflammation by blocking the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway and the TLR2/MyD88/Src/ERK1/2 pathway.[21][23] This broad range of activity on key cellular pathways underscores its potential as a multi-target therapeutic agent.

References

- 1. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]

- 2. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits lung injury induced by respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Study on quality standard of Sophora flavescens root extract] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. wlv.openrepository.com [wlv.openrepository.com]

- 12. researchgate.net [researchgate.net]

- 13. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous Optimization for Ultrasound-Assisted Extraction and Antioxidant Activity of Flavonoids from Sophora flavescens Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pKa determination of this compound by reversed - phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Oxysophocarpine and Other Quinolizidine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of quinolizidine alkaloids (QAs), with a particular focus on the pharmacologically significant compound, oxysophocarpine. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to Quinolizidine Alkaloids

Quinolizidine alkaloids are a diverse group of nitrogen-containing secondary metabolites predominantly found in plants of the Leguminosae family, particularly in genera such as Lupinus and Sophora.[1][2] These compounds are derived from the amino acid L-lysine and are known for their wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.[3][4] this compound, a tetracyclic matrine-type quinolizidine alkaloid found in Sophora flavescens and other related species, has garnered significant interest for its therapeutic potential.[3][5] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production.

The Core Biosynthetic Pathway of Quinolizidine Alkaloids

The biosynthesis of quinolizidine alkaloids originates from L-lysine and proceeds through a series of enzymatic reactions, primarily occurring in the chloroplasts of leaf tissues.[6] The core pathway leads to the formation of key intermediates like lupanine, which can be further modified to produce a wide array of QA derivatives, including this compound.

The initial steps of the pathway are well-established:

-

Decarboxylation of L-Lysine: The biosynthesis is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[2][7]

-

Oxidative Deamination of Cadaverine: Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to produce 5-aminopentanal.[7][8]

-

Cyclization to Δ¹-piperideine: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .[7] This molecule serves as a crucial building block for the construction of the quinolizidine skeleton.

-

Formation of Tetracyclic Structures: Through a series of condensation and cyclization reactions that are not yet fully elucidated, three molecules of Δ¹-piperideine are thought to combine to form the tetracyclic quinolizidine core, leading to intermediates like sparteine and lupanine. Lupanine is considered a central precursor for many other QAs.[9][10]

Proposed Biosynthesis Pathway of this compound

While the complete enzymatic pathway to this compound has not been fully elucidated, based on its chemical structure and the known transformations of other matrine-type alkaloids, a putative pathway from lupanine can be proposed. This pathway likely involves a series of oxidation and rearrangement reactions.

dot

Caption: Proposed Biosynthesis Pathway of this compound.

The proposed steps are:

-

Oxidation of Lupanine: Lupanine likely undergoes an oxidation reaction to form sophocarpine. This step is catalyzed by a putative oxidase.

-

N-Oxidation of Sophocarpine: Sophocarpine is then likely converted to this compound through an N-oxidation reaction, catalyzed by a putative N-oxidase. Biomimetic studies have shown that N-oxides are common derivatives of matrine-type alkaloids.[11]

Quantitative Data on Biosynthetic Enzymes

Quantitative analysis of the enzymes involved in QA biosynthesis is essential for understanding the regulation of the pathway and for developing strategies for metabolic engineering. The following table summarizes available kinetic data for lysine/ornithine decarboxylase (L/ODC) from Lupinus angustifolius.

| Enzyme | Substrate | Km (mM) | Vmax (pkat/mg protein) | Optimal pH | Source |

| La-L/ODC | L-Lysine | 0.26 ± 0.03 | 15.3 ± 0.4 | 8.5 | [2] |

| La-L/ODC | L-Ornithine | 0.12 ± 0.01 | 10.2 ± 0.2 | 8.5 | [2] |

La-L/ODC: Lysine/ornithine decarboxylase from Lupinus angustifolius

Experimental Protocols

Extraction and Quantification of Quinolizidine Alkaloids from Sophora flavescens

This protocol describes a general method for the extraction and analysis of QAs using Capillary Electrophoresis (CE).

Materials:

-

Dried and powdered plant material (Sophora flavescens roots)

-

Methanol

-

0.1 M Hydrochloric acid

-

Sodium borate buffer (60 mmol L⁻¹, pH 8.5)

-

Internal standard (e.g., jatrorrhizine)

-

Uncoated fused-silica capillary (e.g., 65 cm x 75 µm i.d.)

-

Capillary Electrophoresis system with UV detector

Procedure:

-

Extraction: a. Weigh approximately 1.0 g of the powdered plant material. b. Add 20 mL of methanol and sonicate for 30 minutes. c. Filter the extract and repeat the extraction process twice with fresh methanol. d. Combine the filtrates and evaporate to dryness under reduced pressure. e. Dissolve the residue in 10 mL of 0.1 M HCl.

-

Sample Preparation for CE: a. Take an aliquot of the acidic extract and adjust the pH to ~8.5 with 1 M NaOH. b. Add the internal standard to a known concentration. c. Filter the sample through a 0.45 µm syringe filter before injection.

-

Capillary Electrophoresis Analysis: a. Capillary Conditioning: Rinse the capillary sequentially with 1 M NaOH (10 min), water (10 min), and running buffer (15 min). b. Separation Conditions:

- Running Buffer: 60 mmol L⁻¹ sodium borate, pH 8.5.

- Applied Voltage: 12 kV.

- Capillary Temperature: 25 °C.

- Detection Wavelength: 204 nm. c. Injection: Inject the sample using hydrodynamic or electrokinetic injection. d. Data Analysis: Identify and quantify the alkaloids based on their migration times and peak areas relative to the internal standard.[12]

dot

Caption: Workflow for QA Extraction and Analysis.

Enzyme Assay for Tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase

This protocol provides a method to assay the activity of an acyltransferase involved in the modification of the lupanine skeleton.

Materials:

-

Crude enzyme extract from young seedlings of a QA-producing plant (e.g., Lupinus albus)

-

13α-hydroxylupanine (substrate)

-

[¹⁴C]-Tigloyl-CoA (labeled acyl donor)

-

Phosphate buffer (pH 7.5)

-

Dithioerythritol (DTE)

-

Ethyl acetate

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., chloroform:methanol:ammonia, 85:14:1)

Procedure:

-

Enzyme Extraction: a. Homogenize fresh plant material in cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.5, containing 10 mM DTE). b. Centrifuge the homogenate at 20,000 x g for 20 min at 4 °C. c. Use the supernatant as the crude enzyme extract.

-

Enzyme Assay: a. The standard assay mixture (total volume 100 µL) contains:

- 100 mM Phosphate buffer, pH 7.5

- 1 mM DTE

- 0.2 mM 13α-hydroxylupanine

- 50 µM [¹⁴C]-Tigloyl-CoA (approx. 10,000 dpm)

- 50 µL of crude enzyme extract b. Incubate the reaction mixture at 30 °C for 30 minutes. c. Stop the reaction by adding 1 mL of 0.5 M Na₂CO₃.

-

Product Extraction and Quantification: a. Extract the radioactive product (13α-tigloyloxylupanine) with 2 mL of ethyl acetate. b. Vortex and centrifuge to separate the phases. c. Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Product Identification (TLC): a. Spot an aliquot of the organic phase onto a TLC plate alongside an authentic standard of 13α-tigloyloxylupanine. b. Develop the TLC plate in the appropriate solvent system. c. Visualize the radioactive product by autoradiography or by scraping and counting the radioactivity of the corresponding spot.[13]

Conclusion

The biosynthesis of quinolizidine alkaloids, including the medicinally important this compound, is a complex process originating from L-lysine. While the core pathway is relatively well-understood, the specific enzymatic steps leading to the vast diversity of QA structures, particularly the matrine-type alkaloids, are still under investigation. This guide provides a comprehensive overview of the current knowledge, including a putative pathway for this compound biosynthesis, quantitative enzymatic data, and detailed experimental protocols. Further research, particularly the identification and characterization of the putative oxidases and N-oxidases, will be critical for the complete elucidation of this important metabolic pathway and for enabling the biotechnological production of these valuable compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro anti-tumour activities of quinolizidine alkaloids derived from Sophora flavescens Ait - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]

- 5. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]

- 7. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Accumulation of quinolizidine alkaloids in plants and cell suspension cultures: genera lupinus, cytisus, baptisia, genista, laburnum, and sophora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [A new lupin alkaloid, (-)-leontalbinine N-oxide, in Sophora flavescens var. angustifolia seeds and its synthesis by biomimetic transformation from (+)-matrine N-oxide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of quinolizidine alkaloids in Sophora flavescens and its preparation using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic synthesis of quinolizidine alkaloid esters: a tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus L - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxysophocarpine: A Multifaceted Alkaloid Targeting Key Oncogenic Pathways

A Technical Guide to the Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxysophocarpine (OSC), a quinolizidine alkaloid derived from plants of the Sophora genus, has demonstrated significant anti-tumor activity across a range of cancer types. This document provides a comprehensive technical overview of the molecular mechanisms through which OSC exerts its effects on cancer cells. It consolidates findings from preclinical studies, focusing on the modulation of critical signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Detailed experimental protocols, quantitative data, and visual representations of the underlying pathways are presented to support further research and development of OSC as a potential therapeutic agent.

Core Mechanisms of Action

This compound combats cancer through a multi-pronged approach, primarily by:

-

Inhibiting Proliferation and Inducing Cell Cycle Arrest: OSC has been shown to significantly reduce the viability and proliferative capacity of cancer cells.[1] This is often associated with an arrest of the cell cycle, preventing cancer cells from progressing through the phases of division.[1][2]

-

Promoting Apoptosis: A key mechanism of OSC's anti-cancer effect is the induction of programmed cell death, or apoptosis.[1][3][4] This is evidenced by increased activity of executioner caspases, such as caspase-3.[1]

-

Suppressing Metastasis and Angiogenesis: OSC hinders the ability of cancer cells to migrate, invade surrounding tissues, and form new blood vessels (angiogenesis), which are crucial steps in tumor metastasis.[1][2][3][4]

-

Modulating Key Signaling Pathways: OSC's cellular effects are underpinned by its ability to interfere with specific intracellular signaling cascades that are often dysregulated in cancer.

Impact on Cellular Signaling Pathways

Nrf2/HO-1 Signaling Axis in Oral Squamous Cell Carcinoma (OSCC)

In OSCC, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is often associated with chemoresistance and tumor progression, is a primary target of OSC.[1][2]

-

Mechanism: OSC reduces the expression of both Nrf2 and its downstream target, heme oxygenase 1 (HO-1).[1][2] The inactivation of this pathway is a key mechanism behind OSC's ability to reduce the aggressive phenotype of OSCC cells.[1][2] In vivo studies have confirmed that OSC treatment leads to decreased levels of Nrf2 and HO-1 in tumor tissues, along with other markers of proliferation and metastasis.[1]

Caption: OSC inhibits the Nrf2/HO-1 pathway in OSCC.

IL-6/JAK2/STAT3 Signaling in Hepatocellular Carcinoma (HCC)

In HCC, OSC has been found to modulate the tumor microenvironment by targeting the IL-6/JAK2/STAT3 pathway, which plays a role in immune evasion.[3][4]

-

Mechanism: OSC downregulates the IL-6-mediated JAK2/STAT3 signaling cascade. This, in turn, decreases the expression of Fibrinogen-like protein 1 (FGL1), a ligand for the immune checkpoint receptor LAG-3. By reducing FGL1 expression, OSC sensitizes HCC cells to anti-LAG-3 immunotherapy, enhancing the cytotoxic function of CD8+ T cells against the tumor.[3][4]

Caption: OSC sensitizes HCC to immunotherapy via the JAK2/STAT3 pathway.

KIT/PI3K Signaling Pathway

While primarily investigated in the context of acute lung injury, the KIT/PI3K pathway is a crucial survival pathway in many cancers.[5][6][7] OSC has been shown to regulate this pathway, suggesting a potential mechanism for its pro-apoptotic effects in cancer, possibly through differential regulation depending on the cellular context.[5][6][7]

-

Mechanism: In non-cancerous lung epithelial cells, OSC upregulates the expression of KIT, PI3K, and the anti-apoptotic protein Bcl-2, thereby protecting the cells from apoptosis.[5][6][7] In cancer cells, where this pathway is often hyperactive, the inhibitory effects of related alkaloids on the PI3K/AKT axis suggest that OSC might act to downregulate this pro-survival signaling, tipping the balance towards apoptosis.[8][9]

Caption: OSC's potential role in regulating the KIT/PI3K survival pathway.

Quantitative Analysis of In Vitro Effects

The following tables summarize the quantitative data from key studies, demonstrating the dose-dependent effects of this compound on cancer cells.

| Table 1: Effect of this compound on HCC Cell Proliferation and Apoptosis | |||

| Cell Line | Treatment | Duration | Effect |

| HepG2 & Hepa1-6 | 5, 10, and 20 µmol/L OSC | 24, 48, and 72 hours | Dose- and time-dependent inhibition of proliferation.[3] |

| HepG2 & Hepa1-6 | Not specified | Not specified | Increased apoptosis.[3][4] |

| Table 2: Effect of this compound on OSCC Cellular Processes | |

| Cell Lines | Treatment |

| SCC-9 & SCC-15 | 5 µM OSC for 24 hours |

| Observed Effects | |

| Cell Viability | Significantly inhibited.[1] |

| Proliferation (EdU staining) | Reduction in proliferative cells.[1] |

| Colony Formation | Substantial reduction in colonies.[1] |

| Apoptosis (Flow Cytometry) | Increased number of apoptotic cells.[1] |

| Caspase-3 Activity | Significantly increased.[1] |

| Table 3: Effect of this compound on Apoptosis in Lung Epithelial Cells (for context) | |||

| Cell Line | Condition | Apoptotic Cells (%) | Reference |

| BEAS-2B | Normal | 0.94% ± 0.04% | [7] |

| BEAS-2B | LPS-induced injury | 4.23% ± 0.05% | [7] |

| BEAS-2B | LPS + 40 µmol/L OSC | 1.15% ± 0.05% | [7] |

| BEAS-2B | LPS + 80 µmol/L OSC | 1.96% ± 0.03% | [7] |

Experimental Protocols

This section details the methodologies employed in the cited research to evaluate the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human oral squamous cell carcinoma lines (SCC-9, SCC-15) and hepatocellular carcinoma lines (HepG2, Hepa1-6) are commonly used.[1][3]

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.

-

OSC Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture media to the desired final concentrations for treating the cells.[1][3]

In Vitro Assays

Caption: General experimental workflow for evaluating OSC's anti-cancer effects.

-

Cell Viability/Proliferation Assays:

-

Cell Counting Kit-8 (CCK-8): Cells are seeded in 96-well plates, treated with OSC, and incubated. CCK-8 solution is added, and the absorbance is measured to determine cell viability.[1]

-

5-ethynyl-2'-deoxyuridine (EdU) Staining: This assay measures DNA synthesis. Cells are treated with OSC, incubated with EdU, and then fixed, permeabilized, and stained according to the manufacturer's protocol to visualize proliferating cells.[1]

-

Colony Formation Assay: Cells are seeded at low density, treated with OSC, and allowed to grow for an extended period (e.g., 2 weeks). Colonies are then fixed, stained (e.g., with crystal violet), and counted.[1]

-

-

Apoptosis Assays:

-

Flow Cytometry: Cells are treated with OSC, harvested, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.[1]

-

Caspase-3 Activity Assay: Cell lysates are prepared from OSC-treated cells, and caspase-3 activity is measured using a colorimetric or fluorometric substrate according to the manufacturer's instructions.[1]

-

-

Migration and Invasion Assays:

-

Wound-Healing Assay: A scratch is made in a confluent monolayer of cells. The cells are then treated with OSC, and the closure of the "wound" is monitored and photographed at different time points to assess cell migration.[1][2]

-

Transwell Assay: To assess invasion, cells are seeded in the upper chamber of a Transwell insert coated with Matrigel. The lower chamber contains a chemoattractant. After incubation with OSC, the number of cells that have invaded through the Matrigel to the lower surface of the membrane is quantified.[1][2]

-

-

Western Blot Analysis:

-

Protocol: Cells are treated with OSC and lysed. Protein concentrations are determined (e.g., by BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked. The membrane is incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax, p-STAT3), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) system.[1][2]

-

In Vivo Xenograft Models

-

Procedure: Cancer cells (e.g., SCC-9) are subcutaneously or intraperitoneally injected into immunocompromised mice (e.g., nude mice). Once tumors are established, mice are treated with OSC (e.g., via intraperitoneal injection) or a vehicle control. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and processed for further analysis like Western blotting or immunohistochemistry (IHC).[1][2][10]

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by inhibiting proliferation, inducing apoptosis, and preventing metastasis. Its ability to modulate multiple oncogenic signaling pathways, including the Nrf2/HO-1 and IL-6/JAK2/STAT3 axes, highlights its multifaceted mechanism of action. The sensitization of tumors to immunotherapy further broadens its potential clinical applications.

For drug development professionals, the consistent in vitro and in vivo effects warrant further investigation. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery, evaluation in a wider range of cancer models, and exploration of synergistic combinations with existing chemotherapies and immunotherapies. A deeper understanding of its differential effects on cancerous versus non-cancerous cells, particularly concerning the PI3K pathway, will be crucial for developing targeted and safe therapeutic strategies.

References

- 1. karger.com [karger.com]

- 2. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti-Lag-3 via reducing FGL1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Pharmacological Properties of Oxysophocarpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC) is a quinolizidine alkaloid predominantly extracted from plants of the Sophora genus. Traditionally used in Chinese medicine, OSC has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action to support further research and drug development endeavors.

Core Pharmacological Properties

This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, antiviral, neuroprotective, and cardioprotective activities. These properties are attributed to its ability to modulate multiple signaling pathways and cellular processes.

Anti-Inflammatory Effects

This compound has demonstrated potent anti-inflammatory effects in various preclinical models. Its mechanism of action primarily involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Data: Anti-Inflammatory Effects

| Model System | Treatment/Dose | Key Findings | Reference |

| Carrageenan-induced paw edema in mice | 20, 40, 80 mg/kg (i.p.) | Significant reduction in paw edema volume. | [1] |

| Xylene-induced ear edema in mice | 20, 40, 80 mg/kg | Significant inhibition of ear swelling. | [2] |

| LPS-stimulated RAW 264.7 macrophages | 50, 100 µg/ml | Suppression of NO, TNF-α, and IL-6 production.[3] | [3] |

| Tuberculosis-infected mice | Not specified | Reduced mortality, inhibited pulmonary Mtb growth, and alleviated lung pathology.[4] | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This model is a standard method to evaluate the anti-inflammatory activity of compounds.

-

Animals: Male Kunming mice (18-22 g) are typically used.

-

Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

-

Grouping: Mice are randomly divided into control, model, positive control (e.g., indomethacin), and this compound treatment groups.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 20, 40, and 80 mg/kg) 30 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Inflammation: 0.05 mL of 1% carrageenan solution in saline is injected subcutaneously into the subplantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the model group.

Signaling Pathways in Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB and MAPK pathways, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

This compound's inhibition of the NF-κB and MAPK signaling pathways.

Anti-Cancer Effects

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms include the induction of cell cycle arrest and apoptosis, as well as the inhibition of cancer cell migration and invasion.

Quantitative Data: Anti-Cancer Effects

| Cell Line | Cancer Type | IC50 Value | Reference |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but dose-dependent inhibition observed at 5, 10, and 20 µmol/L. | [5] |

| Hepa1-6 | Hepatocellular Carcinoma | Not explicitly stated, but dose-dependent inhibition observed at 5, 10, and 20 µmol/L. | [5] |

| Various | Generic Cancer Cell Lines | 10-50 µM | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubated for 24, 48, or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control group.

Signaling Pathways in Anti-Cancer Action

This compound's anti-cancer effects are mediated through the modulation of pathways like PI3K/Akt, which are crucial for cell survival and proliferation, and the Nrf2/HO-1 pathway, which is involved in cellular stress responses.

This compound's modulation of PI3K/Akt and Nrf2/HO-1 pathways in cancer cells.

Antiviral Effects

This compound has shown inhibitory activity against several viruses, including Respiratory Syncytial Virus (RSV). Its antiviral mechanism involves the inhibition of viral replication and the modulation of the host's inflammatory response to the infection.

Quantitative Data: Antiviral Effects

| Virus | Cell Line | EC50 Value | Reference |

| Respiratory Syncytial Virus (RSV) | A549 | Not explicitly stated, but OSC was shown to inhibit RSV replication.[7][8] | [7][8] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral plaques, which indicates the inhibition of viral replication.

-

Cell Culture: A549 cells are grown to confluence in 6-well plates.

-

Virus Infection: The cell monolayer is infected with RSV at a multiplicity of infection (MOI) that produces a countable number of plaques.

-

Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing 0.5% methylcellulose and various concentrations of this compound.

-

Incubation: The plates are incubated for 4-5 days at 37°C in a CO₂ incubator to allow for plaque formation.

-

Plaque Staining: The overlay is removed, and the cells are fixed and stained with a solution such as crystal violet.

-

Plaque Counting: The number of plaques in each well is counted.

-

Data Analysis: The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of neuronal injury and neuroinflammation. It can attenuate neuronal apoptosis and reduce the production of inflammatory mediators in the central nervous system.

Quantitative Data: Neuroprotective Effects

| Model System | Treatment/Dose | Key Findings | Reference |

| Oxygen-glucose deprivation/reperfusion (OGD/R) in hippocampal neurons | 0.8, 2, 5 µmol/L | Attenuated neuronal damage, increased cell viability, and decreased LDH release.[9] | [9] |

| Pilocarpine-induced convulsions in mice | 40, 80 mg/kg | Delayed the onset of convulsions and reduced mortality. | [10] |

Experimental Protocol: TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

-

Cell/Tissue Preparation: Cells are grown on coverslips or tissue sections are prepared on slides.

-

Fixation and Permeabilization: Samples are fixed with 4% paraformaldehyde and then permeabilized with a solution containing 0.1% Triton X-100 to allow entry of the labeling reagents.[8]

-

TUNEL Reaction: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or a fluorescently labeled dUTP). TdT catalyzes the addition of the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If an indirectly labeled nucleotide is used, a secondary detection step with a fluorescently labeled antibody or streptavidin conjugate is performed.

-

Counterstaining: The nuclei are often counterstained with a DNA dye such as DAPI to visualize all cells.

-

Microscopy: The samples are visualized using a fluorescence microscope. Apoptotic cells will show a fluorescent signal in the nucleus.

-

Quantification: The percentage of TUNEL-positive cells is determined by counting the number of fluorescent nuclei relative to the total number of nuclei.

Clinical Studies

To date, a comprehensive search of clinical trial registries and scientific literature has not revealed any registered or published clinical trials of this compound in humans. The available data is limited to preclinical in vitro and in vivo studies.

Conclusion

This compound is a promising natural compound with a wide range of pharmacological properties. Its ability to modulate key signaling pathways involved in inflammation, cancer, viral infections, and neurodegeneration highlights its therapeutic potential. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the pharmacological profile of this compound and to advance its potential translation into clinical applications. Further research is warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in more complex disease models, and eventually, to evaluate its therapeutic utility in human clinical trials.

References

- 1. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sileks.com [sileks.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]

In Silico Prediction of Oxysophocarpine's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine (OSC), a quinolizidine alkaloid derived from the medicinal plant Sophora alopecuroides, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the molecular mechanisms underlying these therapeutic properties is crucial for its further development as a clinical candidate. This technical guide provides an in-depth overview of the in silico approaches used to predict the molecular targets of this compound. It summarizes key findings from network pharmacology and molecular docking studies, presents detailed experimental protocols for target validation, and visualizes the implicated signaling pathways.

Introduction to In Silico Target Prediction

In silico target prediction has emerged as a powerful and cost-effective strategy in the early stages of drug discovery to identify and prioritize potential protein targets for small molecules. These computational methods leverage the vast amount of publicly available biological and chemical data to predict ligand-target interactions. The primary approaches for predicting the molecular targets of natural products like this compound include:

-

Network Pharmacology: This holistic approach integrates chemical information, target prediction, and network analysis to elucidate the complex interactions between drugs, targets, and diseases. It often involves the use of databases that predict targets based on ligand similarity or pharmacophore mapping.

-

Molecular Docking: This structure-based method predicts the binding orientation and affinity of a ligand to the active site of a target protein. It provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Predicted Molecular Targets of this compound

Several in silico studies have been conducted to identify the potential molecular targets of this compound. These studies have utilized various computational tools and databases, including SwissTargetPrediction and PharmMapper, followed by molecular docking simulations to refine and validate the predictions.

Network Pharmacology-Based Target Prediction

Network pharmacology analyses have been instrumental in generating a broad landscape of potential this compound targets. These studies typically involve predicting targets using multiple platforms and then identifying the common targets that are also associated with specific diseases.

Table 1: Summary of Predicted Molecular Targets of this compound from Network Pharmacology Studies

| Prediction Tool/Database | Predicted Targets Implicated in Disease Models | Reference |

| SwissTargetPrediction, PharmMapper | 126 common targets with cerebral ischemia | [1] |

| PharmMapper | Intersection targets with lung cancer | [2] |

Note: The specific lists of all predicted targets are often extensive and are typically found in the supplementary materials of the cited publications.

Molecular Docking and Binding Affinity

Molecular docking studies provide a more detailed view of the potential interactions between this compound and its predicted targets. The binding energy, typically reported in kcal/mol, is a key quantitative metric from these studies, with lower values indicating a more favorable binding interaction.

Table 2: Predicted Binding Energies of this compound with Key Molecular Targets

| Target Protein | Predicted Binding Energy (kJ/mol) | Predicted Binding Energy (kcal/mol) | Implicated Signaling Pathway | Reference |

| KIT | -6.32 | -1.51 | PI3K/Akt Signaling | [3] |

| PIK3CA | -7.84 | -1.87 | PI3K/Akt Signaling | [3] |

| Bcl-2 | -7.92 | -1.89 | Apoptosis | [3] |

Binding energies were converted from kJ/mol to kcal/mol using the conversion factor: 1 kJ = 0.239 kcal.

Experimental Validation of Predicted Targets

In silico predictions serve as a valuable guide for subsequent experimental validation. The following section details the common experimental protocols used to confirm the interaction of this compound with its predicted molecular targets and to elucidate its effect on downstream signaling pathways.

Western Blotting

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a sample. This method is crucial for validating whether this compound treatment modulates the protein levels of its predicted targets or key proteins in the downstream signaling pathways.

Protocol: Western Blotting for Target Protein Expression

-

Protein Extraction:

-

Treat cells with the desired concentrations of this compound for a specified time.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE:

-

Load equal amounts of protein (typically 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

-

Analysis:

-

Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., GAPDH or β-actin).

-

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the messenger RNA (mRNA) expression levels of the genes encoding the predicted target proteins. This allows researchers to determine if this compound's effect on protein levels is due to changes in gene transcription.

Protocol: RT-qPCR for Target Gene Expression

-

RNA Extraction:

-

Treat cells with this compound as described for Western blotting.

-

Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene, and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 30 seconds, followed by 40-45 cycles of denaturation at 95°C for 10 seconds and annealing/extension at 60°C for 30 seconds.[4][5]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target gene and a reference gene (e.g., GAPDH or ACTB).

-

Calculate the relative gene expression using the 2-ΔΔCt method.[5]

-

Implicated Signaling Pathways

The predicted and validated molecular targets of this compound are often key components of important cellular signaling pathways. By modulating these targets, this compound can exert its therapeutic effects. The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of some of the key signaling pathways influenced by this compound.

In Silico Target Prediction Workflow

Caption: A workflow for the in silico prediction and experimental validation of this compound's molecular targets.

KIT/PI3K/Akt Signaling Pathway

Molecular docking studies have predicted that this compound binds to KIT and PIK3CA, which are upstream regulators of the PI3K/Akt signaling pathway.[3] This pathway is crucial for cell survival and proliferation, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions.

References

- 1. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nacalai.com [nacalai.com]

- 3. researchgate.net [researchgate.net]

- 4. Screening the Reference Genes for Quantitative Gene Expression by RT-qPCR During SE Initial Dedifferentiation in Four Gossypium hirsutum Cultivars that Have Different SE Capability [mdpi.com]

- 5. Selection and validation of reference genes for RT-qPCR in ophiocordyceps sinensis under different experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

Oxysophocarpine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and anticancer properties. A critical parameter for the effective design of in vitro and in vivo studies, as well as for formulation development, is the solubility of this compound in various solvents. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in dimethyl sulfoxide (DMSO) and other organic solvents. It also outlines a general experimental protocol for solubility determination and visualizes key signaling pathways influenced by this compound.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its bioavailability and suitability for various experimental and therapeutic applications. The following tables summarize the currently available quantitative solubility data for this compound in DMSO and other solvents. It is important to note that conflicting data exists in the public domain, which is presented here to provide a complete picture of the available information.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 52 mg/mL (198.2 mM) | [1] |

| 1 mg/mL | [2] | |

| Ethanol | 52 mg/mL | [1] |

| 10 mg/mL | [2] | |

| Water | 52 mg/mL | [1] |

| PBS (pH 7.2) | 5 mg/mL | [2] |

Table 2: Qualitative Solubility of this compound in Other Organic Solvents

| Solvent | Solubility | Source |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Acetone | Soluble | [3] |

Note: The term "Soluble" indicates that the source mentions solubility in this solvent, but no quantitative value is provided. A comprehensive safety data sheet for this compound indicates "no data available" for solubility, highlighting the limited publicly accessible quantitative data.[4]

Experimental Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Tightly cap the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.

-

To separate the dissolved solute from the undissolved solid, centrifuge the solution at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve.

-

Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and subsequently calculate the concentration in the original saturated solution. This value represents the solubility of this compound in the tested solvent.

-

Visualization of Signaling Pathways

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the involvement of this compound in the Nrf2/HO-1 and MAPK/NF-κB pathways.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in DMSO and other organic solvents. While there are some discrepancies in the reported quantitative values, which necessitates careful consideration and potentially in-house verification by researchers, the provided data serves as a valuable starting point for experimental design. The generalized experimental protocol offers a reliable framework for determining solubility, and the signaling pathway diagrams provide a visual representation of the compound's molecular mechanisms of action. As research on this compound continues to evolve, a more comprehensive and standardized solubility profile across a wider range of solvents is anticipated.

References

A Comprehensive Technical Guide to the Stability of Oxysophocarpine Under Various Storage Conditions

Disclaimer: Publicly available, comprehensive stability studies detailing the degradation kinetics of oxysophocarpine under diverse storage conditions are limited. This guide, therefore, provides a framework for assessing the stability of this compound based on established principles of pharmaceutical stability testing, including forced degradation studies as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] The experimental protocols and data presented herein are illustrative and intended to guide researchers in designing and executing their own stability studies for this compound.

Introduction

This compound is a quinolizidine alkaloid derived from the medicinal plant Sophora flavescens. It has garnered significant interest for its wide range of pharmacological activities. As with any active pharmaceutical ingredient (API), ensuring its stability under various environmental conditions is paramount for maintaining its quality, efficacy, and safety. Degradation of an API can lead to a loss of potency and the formation of potentially harmful impurities.

This technical guide provides an in-depth overview of the potential stability of this compound under different storage conditions, including varying pH, temperature, and light exposure. It outlines detailed experimental protocols for conducting forced degradation studies to identify potential degradation pathways and products.

Physicochemical Properties Relevant to Stability

A crucial physicochemical parameter influencing the stability of an ionizable drug like this compound is its pKa. The pKa of this compound has been determined to be 6.5. This indicates that this compound is a weak base, and its degree of ionization will be highly dependent on the pH of the solution. At pH values below 6.5, the protonated, ionized form will predominate, while at pH values above 6.5, the neutral, un-ionized form will be more prevalent. This pH-dependent ionization is expected to significantly impact its susceptibility to hydrolytic degradation.

Forced Degradation Studies: A Framework for Assessing this compound Stability

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[4][5][6] These studies involve exposing the drug to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[7] The primary stress conditions employed are hydrolysis, oxidation, photolysis, and thermal stress.[5]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals. For this compound, its susceptibility to hydrolysis is expected to be pH-dependent due to its pKa of 6.5.

Experimental Protocol for Hydrolytic Degradation:

-

Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in various aqueous media:

-

0.1 M Hydrochloric Acid (HCl)

-

pH 4.5 Acetate Buffer

-

Purified Water

-

pH 7.0 Phosphate Buffer

-

0.1 M Sodium Hydroxide (NaOH)

-

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[5] Samples should be withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48, and 168 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Quantify the remaining this compound and detect any degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][9][10][11]

Hypothetical Data on Hydrolytic Degradation of this compound:

| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |

| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 95.2 | 4.8 | 0.0 | |

| 168 | 85.5 | 14.2 | 0.3 | |

| pH 4.5 Buffer (60°C) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 99.1 | 0.9 | 0.0 | |

| 168 | 97.8 | 2.2 | 0.0 | |

| Purified Water (60°C) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 99.5 | 0.5 | 0.0 | |

| 168 | 98.5 | 1.5 | 0.0 | |

| pH 7.0 Buffer (60°C) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 98.9 | 1.1 | 0.0 | |

| 168 | 96.5 | 3.4 | 0.1 | |

| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 92.3 | 0.0 | 7.7 | |

| 168 | 78.4 | 0.0 | 21.6 |

Note: This data is illustrative and not based on experimental results.

Oxidative Degradation

Oxidative degradation can occur when a drug substance is exposed to oxidizing agents. Hydrogen peroxide is commonly used as a stressor in these studies.[12][13]

Experimental Protocol for Oxidative Degradation:

-

Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Exposure to Oxidizing Agent: Add hydrogen peroxide (H₂O₂) to the solution to achieve a final concentration of, for example, 3%.[12] The reaction is typically carried out at room temperature.

-

Incubation and Sampling: Store the solution protected from light for a specified period (e.g., 24 hours), with samples taken at various time points.

-

Sample Analysis: Analyze the samples by a stability-indicating HPLC-UV method to determine the extent of degradation.

Hypothetical Data on Oxidative Degradation of this compound:

| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 3 (%) |

| 3% H₂O₂ (Room Temp) | 0 | 100.0 | 0.0 |

| 6 | 94.7 | 5.3 | |

| 24 | 88.1 | 11.9 |

Note: This data is illustrative and not based on experimental results.

Photodegradation

Photostability testing is essential to determine if a drug substance is sensitive to light. These studies should be conducted according to ICH Q1B guidelines.

Experimental Protocol for Photodegradation:

-

Sample Preparation: Place solid this compound powder and a solution of this compound in a chemically inert, transparent container. Prepare a dark control sample wrapped in aluminum foil.

-

Light Exposure: Expose the samples to a light source that provides both ultraviolet (UV) and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

Sample Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC-UV method.

Hypothetical Data on Photodegradation of this compound:

| Condition | This compound Remaining (%) (Solid) | This compound Remaining (%) (Solution) | Degradation Product 4 (%) (Solution) |

| Light Exposed | 99.5 | 91.3 | 8.7 |

| Dark Control | 100.0 | 99.8 | 0.2 |

Note: This data is illustrative and not based on experimental results.

Thermal Degradation

Thermal degradation studies assess the stability of this compound at elevated temperatures.

Experimental Protocol for Thermal Degradation:

-

Sample Preparation: Place solid this compound in a controlled temperature and humidity chamber.

-

Heat Exposure: Expose the sample to a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).

-

Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC-UV method. Techniques like Thermogravimetric Analysis (TGA) can also be employed to understand the thermal decomposition behavior.[14][15][16][17][18]

Hypothetical Data on Thermal Degradation of this compound:

| Stress Condition | Time (days) | This compound Remaining (%) (Solid) |

| 80°C | 0 | 100.0 |

| 1 | 99.8 | |

| 7 | 98.9 |

Note: This data is illustrative and not based on experimental results.

Visualizations

Caption: Workflow for a forced degradation study of this compound.

Caption: Inferred relationship between pH, ionization, and hydrolytic stability of this compound.

Conclusion

While specific experimental data on the stability of this compound is not extensively documented in publicly accessible literature, a robust stability assessment can be designed based on established scientific principles and regulatory guidelines. The pKa of 6.5 is a critical parameter that suggests pH will be a significant factor in the stability of this compound in aqueous solutions. A comprehensive forced degradation study, encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions, is essential to understand its degradation profile. The methodologies and illustrative data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake a thorough stability evaluation of this compound, ultimately ensuring the quality, safety, and efficacy of products containing this promising natural compound.

References

- 1. database.ich.org [database.ich.org]

- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. nelsonlabs.com [nelsonlabs.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. ijrpp.com [ijrpp.com]

- 8. pKa determination of this compound by reversed - phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jddtonline.info [jddtonline.info]

- 11. journals.ekb.eg [journals.ekb.eg]

- 12. researchgate.net [researchgate.net]

- 13. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 15. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]

- 16. Thermal degradation studies: Significance and symbolism [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Enduring Legacy of Sophora alopecuroides: A Technical Guide to its Historical and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction